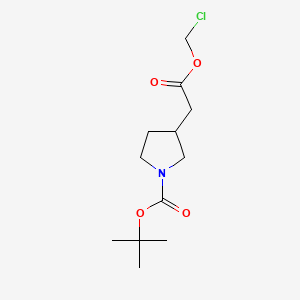

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a chloromethoxy group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloromethyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chloromethoxy group in tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

Substitution: Various substituted pyrrolidine derivatives.

Hydrolysis: Tert-butyl 3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Overview

Tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and biological research. Its unique structure allows it to function as an intermediate in various chemical reactions and as a potential therapeutic agent.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies. It can participate in various chemical transformations, including:

- Nucleophilic Substitution : The chloromethoxy group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The carbonyl group can be oxidized to form carboxylic acids or reduced to alcohols.

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound:

- Anticancer Activity : Similar pyrrolidine derivatives have been studied for their ability to inhibit specific kinases involved in tumor growth, suggesting that this compound could have similar properties.

- Antioxidant Properties : Compounds with similar structures have shown promise in modulating oxidative stress responses through pathways like Nrf2-Keap1, which regulates cellular defenses against oxidative damage.

The biological activity of this compound is under investigation for its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : Its ability to interact with specific receptors may modulate signaling pathways relevant to disease processes.

Case Study 1: Antioxidant Effects

A study investigated the effects of pyrrolidine derivatives on oxidative stress in cellular models. Results indicated that compounds similar to this compound effectively enhanced cellular antioxidant responses by activating the Nrf2 pathway.

Case Study 2: Cancer Therapeutics

Research into related compounds demonstrated their potential as inhibitors of c-Met protein kinase, which plays a crucial role in cancer progression. This suggests that this compound could be explored further for its anticancer properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate : Similar structure but with a piperazine ring instead of a pyrrolidine ring.

- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate : Contains a piperazine ring and a chloroethyl group.

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate : Contains a boronic ester group.

Uniqueness: tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and potential biological activity

Biologische Aktivität

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₂₁ClN₂O₄

- Molecular Weight : 292.76 g/mol

- CAS Number : 2138284-41-8

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine derivatives with chloromethoxy compounds under controlled conditions. The following general synthetic route is utilized:

- Starting Materials : tert-butyl pyrrolidine and chloromethoxy acetic acid derivatives.

- Reagents : Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

- Conditions : Elevated temperatures to promote reaction completion.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was shown to reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 by approximately 55% at a concentration of 10 µM after three days of treatment .

The biological activity is believed to be mediated through multiple pathways:

- Inhibition of Tumor Growth : The compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

- Cell Line Sensitivity : Studies have demonstrated varying sensitivity across different cell lines, with some exhibiting heightened responses to treatment .

Study 1: Antitumor Efficacy

A comprehensive study involved testing the compound's efficacy against various tumor cell lines. The results highlighted a dose-dependent response, where higher concentrations led to increased cytotoxicity in both in vitro and in vivo models.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 75 |

| 10 | 45 |

| 20 | 25 |

Study 2: Toxicological Assessment

In a toxicological assessment, the compound was evaluated for cytotoxic effects on Vero cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential toxicity at higher doses .

Applications

The compound's unique structure allows for various applications:

- Pharmaceutical Development : Its potential as an antitumor agent makes it a candidate for further drug development.

- Organic Synthesis : It serves as an intermediate in the synthesis of other biologically active compounds.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWZMMBKLGOZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.